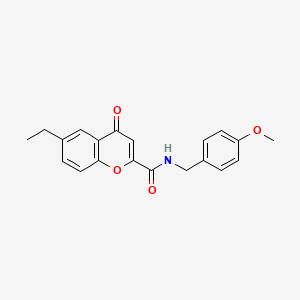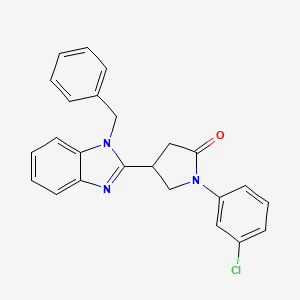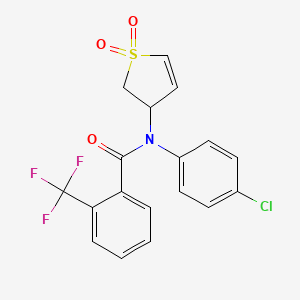![molecular formula C19H15ClF3NO2 B11412270 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11412270.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran ring substituted with dimethyl groups and an acetamide moiety, along with a phenyl ring substituted with chloro and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran core, followed by the introduction of the acetamide group and the phenyl ring with chloro and trifluoromethyl substitutions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the acetamide group or the phenyl ring, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Signalwege.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Signalwege beeinflusst werden. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- N-[4-Chlor-3-(trifluormethyl)phenyl]-1H-imidazol-1-carboxamid
- 4-Chlor-3-(trifluormethyl)phenylisocyanat
- 4-Chlor-3-(trifluormethyl)phenylisothiocyanat
Vergleich: N-[4-Chlor-3-(trifluormethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamid ist aufgrund des Vorhandenseins des Benzofuranrings und des spezifischen Substitutionsschemas einzigartig. Diese strukturelle Einzigartigkeit verleiht ihr besondere chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden, denen möglicherweise der Benzofuranring fehlt oder die andere Substituenten aufweisen.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-[4-chloro-3-(trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
Comparison: N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the benzofuran ring and the specific substitution pattern. This structural uniqueness imparts distinct chemical and biological properties, making it different from other similar compounds that may lack the benzofuran ring or have different substituents.
Eigenschaften
Molekularformel |
C19H15ClF3NO2 |
|---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H15ClF3NO2/c1-10-3-5-14-12(9-26-18(14)11(10)2)7-17(25)24-13-4-6-16(20)15(8-13)19(21,22)23/h3-6,8-9H,7H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
XCFKSEQCQKUULD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethoxyphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11412194.png)
![3-(4-methoxyphenyl)-6-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11412207.png)
![benzyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B11412209.png)
![4-[3-(benzyloxy)phenyl]-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412212.png)

![7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11412217.png)

![5-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11412227.png)


![N-(3-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11412252.png)
![7-(3-ethoxy-4-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412275.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412276.png)
